An In-depth Technical Guide to 6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic Acid (CAS Number: 897559-96-5)
An In-depth Technical Guide to 6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic Acid (CAS Number: 897559-96-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid, a quinoline derivative with significant potential in medicinal chemistry. Quinoline-4-carboxylic acids are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. This document details the physicochemical characteristics, synthesis, potential mechanisms of action, and safety considerations for CAS number 897559-96-5, offering a foundational resource for researchers engaged in drug discovery and development.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The addition of a carboxylic acid at the 4-position, as seen in quinoline-4-carboxylic acid derivatives, often imparts significant biological activity. 6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid (Figure 1) belongs to this promising class of molecules. Its structural features, including the chloro substituent at the 6-position and the 4-ethylphenyl group at the 2-position, are anticipated to modulate its pharmacological profile, making it a compound of interest for further investigation.
Figure 1. Chemical Structure of 6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid
Caption: Structure of 6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid.
Physicochemical Properties
While experimentally determined data for 6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid is limited, computational predictions for the closely related, non-chlorinated analog, 2-(4-ethylphenyl)quinoline-4-carboxylic acid, provide valuable estimates.[1] These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.
| Property | Predicted Value (for 2-(4-ethylphenyl)quinoline-4-carboxylic acid)[1] |
| Molecular Weight | 277.3 g/mol |
| Molecular Formula | C18H15NO2 |
| XLogP3 | 4.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
| Exact Mass | 277.110278721 Da |
| Topological Polar Surface Area | 50.2 Ų |
Note: These are computationally predicted values for a structurally similar compound and may differ from the experimental values for 6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid.
Synthesis and Characterization
The synthesis of quinoline-4-carboxylic acids is well-documented, with the Pfitzinger and Doebner reactions being prominent methods.[2][3][4][5][6][7][8]
Pfitzinger Synthesis
The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield a substituted quinoline-4-carboxylic acid.[2][3][4][5][6][8] For the synthesis of the target molecule, 5-chloroisatin would be reacted with 1-(4-ethylphenyl)ethan-1-one.
Figure 2. Pfitzinger Synthesis Workflow
Caption: General workflow for the Pfitzinger synthesis.
A detailed experimental protocol for a similar compound, 2-(4-Methylphenyl)quinoline-4-carboxylic acid, involves reacting isatin and 4-methylacetophenone in a solution of potassium hydroxide in ethanol, followed by microwave irradiation. The product is then precipitated by acidification with acetic acid and recrystallized from ethanol.[2] This methodology can be adapted for the synthesis of 6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid.
Doebner Synthesis
The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.[7][9][10] For the target compound, this would involve the reaction of 4-chloroaniline, 4-ethylbenzaldehyde, and pyruvic acid.
Characterization
The structural confirmation of 6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid would be achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the aromatic protons on the quinoline and phenyl rings, the ethyl group protons (a quartet and a triplet), and a broad singlet for the carboxylic acid proton.[11][12][13]
-
¹³C NMR: Would display distinct resonances for all carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.[11][12][14][15]
-
-
Mass Spectrometry (MS): Would confirm the molecular weight of the compound, with the mass spectrum showing the molecular ion peak and characteristic fragmentation patterns.[12][16][17]
-
Infrared (IR) Spectroscopy: Would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, and C-Cl stretching vibrations.[11][12][18][19]
Potential Biological Activity and Mechanism of Action
Quinoline-4-carboxylic acid derivatives have been investigated for a range of therapeutic applications.
Anticancer Activity
This class of compounds has demonstrated potential as anticancer agents through various mechanisms. Some derivatives have shown inhibitory activity against enzymes like dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis in rapidly proliferating cancer cells.[2]
Antimalarial Activity
Quinoline-based drugs have a long history in the treatment of malaria. While specific data for this compound is unavailable, related quinoline-4-carboxamides have been shown to inhibit the translation elongation factor 2 (PfEF2) in Plasmodium falciparum, a novel mechanism of action for antimalarial drugs.
Anti-inflammatory Activity
Certain quinoline derivatives have exhibited anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.
Safety and Handling
While specific toxicity data for 6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid is not available, general safety precautions for quinoline derivatives should be followed. These compounds may be harmful if swallowed, and can cause skin and eye irritation.[9] It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid is a promising molecule within the well-established class of quinoline-4-carboxylic acids. Its synthesis can be achieved through established methods like the Pfitzinger and Doebner reactions. Based on the activity of related compounds, it holds potential for development as an anticancer, antimalarial, or anti-inflammatory agent. Further research is warranted to fully elucidate its physicochemical properties, biological activity, and safety profile to realize its therapeutic potential.
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